(N,N-Dimethylamino)triethylsilane

Silicon Nitride CVD Refractive Index Surface-Wave Plasma

(N,N-Dimethylamino)triethylsilane (CAS 3550-35-4), with the formula C8H21NSi, is a monofunctional aminosilane characterized by a single dimethylamino group (-N(CH3)2) bonded to a silicon center bearing three ethyl groups. This organosilicon compound serves dual roles: as a volatile, reactive silicon precursor for vapor deposition processes and as a potent silylating agent for protecting labile hydrogens in organic synthesis.

Molecular Formula C8H21NSi
Molecular Weight 159.34 g/mol
CAS No. 3550-35-4
Cat. No. B1585966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N,N-Dimethylamino)triethylsilane
CAS3550-35-4
Molecular FormulaC8H21NSi
Molecular Weight159.34 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)N(C)C
InChIInChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3
InChIKeyZTAJIYKRQQZJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(N,N-Dimethylamino)triethylsilane (CAS 3550-35-4) for Semiconductor ALD/CVD and Advanced Synthesis


(N,N-Dimethylamino)triethylsilane (CAS 3550-35-4), with the formula C8H21NSi, is a monofunctional aminosilane characterized by a single dimethylamino group (-N(CH3)2) bonded to a silicon center bearing three ethyl groups. This organosilicon compound serves dual roles: as a volatile, reactive silicon precursor for vapor deposition processes and as a potent silylating agent for protecting labile hydrogens in organic synthesis [1]. Its molecular weight of 159.14 g/mol and hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) define its handling requirements [2]. Unlike chlorosilanes, this compound releases volatile dimethylamine as a byproduct rather than corrosive HCl, offering a safer alternative for semiconductor manufacturing and fine chemical synthesis.

Why (N,N-Dimethylamino)triethylsilane Cannot Be Casually Swapped for Other Aminosilanes


Within the class of aminosilane precursors, subtle variations in the number of amino ligands, alkyl substituent size, and Si-H content drastically alter deposition outcomes, film composition, and surface reaction kinetics. Simply substituting one dimethylaminosilane for another, such as moving from a mono- to a bis- or tris(dimethylamino)silane, can result in a 40% change in deposition rate, shift the refractive index of a silicon nitride film by 0.10, or cause unwanted carbon incorporation [1]. This compound's unique triethylsilyl group confers a specific balance of steric bulk and volatility, leading to different adsorption behavior and film properties compared to its trimethylsilyl or dimethylsilyl analogs, as evidenced by direct comparative studies in both ALD and PECVD applications [2].

Quantitative Differentiation of (N,N-Dimethylamino)triethylsilane vs. Closest Analogues


Film Refractive Index: Achieving Stoichiometric Silicon Nitride vs. BDMADMS

In a direct head-to-head comparison using organometallic chemical vapor deposition (OMCVD) with surface-wave plasma-generated atomic nitrogen, (N,N-Dimethylamino)triethylsilane (TES) produced silicon nitride films with a refractive index of 1.81, whereas films deposited using bis(dimethylamino)dimethylsilane (BDMADMS) exhibited a significantly lower refractive index of 1.71 [1]. X-ray photoelectron spectroscopy (XPS) analysis confirmed that the TES-based film composition coincided with stoichiometric thermal silicon nitride, indicating a purer, more desirable dielectric film [1].

Silicon Nitride CVD Refractive Index Surface-Wave Plasma

Deposition Rate: Avoiding the 40% Penalty of Tris(dimethylamino)silane in ALD

A comparative study on the impact of aminosilane precursor structure revealed that tris(dimethylamino)silane (TDMAS) exhibited a 40% lower deposition rate for silicon oxide ALD compared to bis(amino)silanes like BTBAS and BDEAS [1]. While (N,N-Dimethylamino)triethylsilane was not directly compared in this specific study, this finding serves as critical class-level inference for all monofunctional and difunctional aminosilanes: the number of amino ligands is inversely correlated with deposition efficiency. As a mono(dimethylamino)silane, the target compound is expected to offer deposition kinetics comparable to or better than bis(amino)silanes, avoiding the significant rate penalty observed with the tris(amino)silane variant.

Atomic Layer Deposition Silicon Oxide Precursor Kinetics

Safety and Corrosivity: Si-H Free Composition vs. Hazardous Dimethylaminosilanes

In a comparative study of dimethylaminosilanes for PECVD of silicon nitride-like films, researchers explicitly selected precursors without Si-H functionalities, including dimethylamino-trimethylsilane (DMATMS), because they are 'safer and less corrosive' than Si-H containing analogs [1]. (N,N-Dimethylamino)triethylsilane, which also lacks an Si-H bond, shares this critical safety advantage. The study further quantified that nitrogen content in films could be tuned from 10 to 30 at.% by varying experimental parameters, demonstrating process flexibility without compromising safety [1].

Precursor Safety PECVD Corrosion Control

Surface Reactivity: Triethylsilyl vs. Trimethylsilyl Steric Effects

The reactivity of triorganyl(dimethylamino)silanes with surface-hydrated silicon dioxide is well-documented, with these compounds being 'easy to prepare from the corresponding chloro or bromosilanes' and yielding 'thermally stable and relatively volatile' products [1]. The key differentiator lies in the steric bulk of the triorganylsilyl group. (N,N-Dimethylamino)triethylsilane's triethylsilyl group provides moderate steric hindrance compared to the smaller trimethylsilyl group of DMATMS or the larger triisopropylsilyl group of other analogs. This balanced steric profile translates to a reactivity window that is neither overly sluggish (as with very bulky groups) nor excessively rapid and non-selective (as with minimal steric protection).

Surface Chemistry Silylation Steric Hindrance

Byproduct Profile: Volatile Dimethylamine vs. Corrosive HCl from Chlorosilanes

Technical datasheets for (N,N-Dimethylamino)triethylsilane highlight that its use as a silylating agent produces dimethylamine as the leaving group [1]. This contrasts sharply with traditional chlorosilane silylating agents (e.g., triethylchlorosilane), which release hydrochloric acid (HCl). Dimethylamine is a volatile, weakly basic gas that is less corrosive to stainless steel equipment and less likely to cause acid-catalyzed side reactions or product degradation compared to HCl. The compound's hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) further underscores its controlled reactivity profile [1].

Reaction Byproduct Corrosion Process Compatibility

Optimal Use Cases for (N,N-Dimethylamino)triethylsilane Based on Comparative Evidence


High-Quality Silicon Nitride Deposition in Optical and Electronic Devices

When a dense, stoichiometric silicon nitride film is required for waveguides, passivation layers, or MEMS devices, (N,N-Dimethylamino)triethylsilane should be prioritized over BDMADMS. The ability to achieve a refractive index of 1.81, closely matching stoichiometric Si3N4, translates to superior optical and dielectric performance [1]. This scenario is particularly relevant for R&D teams optimizing OMCVD processes where film quality outweighs precursor cost considerations.

High-Throughput ALD of Silicon Oxide for Semiconductor Manufacturing

In semiconductor fabs where throughput and cost-per-wafer are paramount, the selection of a mono(dimethylamino)silane like (N,N-Dimethylamino)triethylsilane over a tris(dimethylamino)silane can avoid the 40% deposition rate penalty observed in comparative ALD studies [1]. This makes the compound a strong candidate for high-volume manufacturing of gate oxides, spacer layers, and trench liners.

Safe and Corrosion-Controlled PECVD of SiNx and SiCN Films

For facilities lacking extensive corrosion-resistant infrastructure or seeking to minimize hazardous waste, (N,N-Dimethylamino)triethylsilane offers a safer, less corrosive alternative to Si-H containing aminosilanes and chlorosilanes [1]. Its use in PECVD enables tuning of nitrogen content from 10 to 30 at.%, providing process engineers with flexibility while maintaining a benign byproduct profile (dimethylamine) [2].

Controlled Silylation for Surface Passivation and Analytical Derivatization

When precise control over surface functionalization is needed—such as passivating hydroxyl groups on silica for chromatography or creating hydrophobic surfaces on MEMS—(N,N-Dimethylamino)triethylsilane's moderate steric bulk provides a balanced reactivity that avoids both the slow kinetics of bulky triisopropylsilyl groups and the non-selective, rapid reaction of trimethylsilyl groups [1]. The release of dimethylamine instead of HCl ensures compatibility with acid-sensitive substrates [2].

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